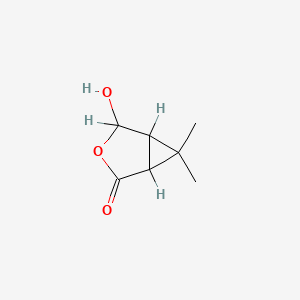

cis-caronaldehydic acid hemiacetal

Description

Structure

3D Structure

Properties

CAS No. |

26771-21-1 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

4-hydroxy-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one |

InChI |

InChI=1S/C7H10O3/c1-7(2)3-4(7)6(9)10-5(3)8/h3-5,8H,1-2H3 |

InChI Key |

QHAPONCMFJQXEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2C1C(=O)OC2O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Cis Caronaldehydic Acid Hemiacetal

Enantioselective and Diastereoselective Synthesis of cis-Caronaldehydic Acid Hemiacetal

The quest for economically viable and stereochemically pure pyrethroid insecticides has driven extensive research into the synthesis of this compound. The primary focus has been on controlling the stereocenters of the cyclopropane (B1198618) ring to achieve the desired cis configuration, which is essential for potent insecticidal activity. tandfonline.com

Synthesis from (+)-Car-3-ene: Mechanistic and Stereocontrol Investigations

The most prominent industrial route to cis-caronaldehydic acid utilizes the readily available and chiral monoterpene, (+)-car-3-ene, as a starting material. This synthesis hinges on the ozonolysis of (+)-car-3-ene, a process that has been the subject of detailed mechanistic and stereocontrol investigations to maximize the yield of the desired cis-isomer.

The ozonolysis of (+)-car-3-ene proceeds through the Criegee mechanism, involving the initial 1,3-dipolar cycloaddition of ozone to the double bond to form a primary ozonide. semanticscholar.org This unstable intermediate rapidly rearranges to a carbonyl oxide (Criegee intermediate) and an aldehyde. The stereochemical outcome of this reaction is influenced by the direction of the initial ozone attack on the double bond of (+)-3-carene. Theoretical studies have investigated the potential energy surfaces of this reaction to understand the factors governing the formation of different stereoisomers. semanticscholar.org

Following the initial ozonolysis, the resulting intermediates undergo a series of transformations. The desired cis-caronaldehydic acid is ultimately formed, which exists in equilibrium with its more stable cyclic hemiacetal form, often referred to as a lactol. wikipedia.orgrsc.org The stereochemistry of the starting (+)-car-3-ene dictates the absolute configuration of the final product.

Subsequent research has focused on optimizing the reaction conditions and work-up procedures to ensure high diastereoselectivity for the cis-isomer and to prevent epimerization to the more stable but less active trans-isomer. tandfonline.com The transformation of peroxide products from the ozonolysis of (+)-3-carene has been studied using various reagents to selectively obtain the desired ketoacids and their derivatives, which are precursors to cis-caronaldehydic acid. researchgate.net

Table 1: Key Transformations in the Synthesis of this compound from (+)-Car-3-ene

| Step | Reaction | Key Intermediates | Stereochemical Consideration |

| 1 | Ozonolysis | Primary ozonide, Criegee intermediate | Attack of ozone on the double bond of (+)-car-3-ene |

| 2 | Rearrangement & Oxidation | Carbonyl oxide, Aldehyde | Formation of the cyclopropane ring with defined stereochemistry |

| 3 | Cyclization | cis-Caronaldehydic acid | Intramolecular nucleophilic attack of the hydroxyl group on the aldehyde |

| 4 | Equilibrium | This compound (lactol) | Stability of the cyclic hemiacetal form |

Exploration of Novel and Convergent Synthetic Pathways

While the ozonolysis of (+)-car-3-ene remains a dominant industrial method, researchers have explored alternative and more convergent synthetic strategies to access cis-caronaldehydic acid and its derivatives. A notable example is a one-pot diastereoselective synthesis of cis-3-hexene-1,6-diols, which can serve as precursors to cyclopropane-containing structures. quora.com This method involves the hydroboration of a terminal alkyne followed by transmetalation to zinc, creating a divinylzinc (B3045688) intermediate that undergoes reductive elimination.

Another approach reported a short and facile route to cis-caronaldehyde from cis-caronic anhydride (B1165640) using disodium (B8443419) tetracarbonylferrate as a reducing agent. tandfonline.com This method proceeds in high yield without isomerization to the trans-caronaldehyde. tandfonline.com Such convergent approaches, which build the target molecule from smaller, readily available fragments, can offer advantages in terms of efficiency and flexibility. The development of novel synthetic methods for pyrethroid precursors is an active area of research, driven by the need for more sustainable and cost-effective manufacturing processes. arkat-usa.org

Asymmetric Induction and Chiral Auxiliary Strategies in Synthesis of Derivatives

To achieve high levels of enantioselectivity in the synthesis of pyrethroid insecticides, chemists often employ asymmetric induction strategies, including the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

In the context of pyrethroid synthesis, chiral auxiliaries can be used to control the stereochemistry during the formation of the cyclopropane ring or in the synthesis of the alcohol moiety that is esterified with the caronaldehydic acid derivative. mdpi.com For instance, chiral auxiliaries derived from readily available natural products like amino acids or terpenes can be attached to a precursor molecule. scielo.org.mx The steric and electronic properties of the auxiliary then guide the approach of reagents, leading to the preferential formation of one diastereomer over the other.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively reported in readily available literature, the principles of asymmetric synthesis using chiral auxiliaries are widely applied in the synthesis of complex chiral molecules, including various pyrethroid analogs. researchgate.netrsc.org The development of new and more efficient chiral auxiliaries continues to be a significant area of research in organic synthesis. scielo.org.mx

Elucidation of Chemical Reactivity and Transformation Pathways

The chemical behavior of this compound is characterized by the dynamic interplay between its cyclic hemiacetal (lactol) and open-chain hydroxy-aldehyde forms. Understanding this equilibrium and the subsequent reactions is crucial for controlling the synthesis and derivatization of this important intermediate.

Hemiacetal Formation and Dynamic Equilibria in Solution-Phase Studies

In solution, cis-caronaldehydic acid exists in a dynamic equilibrium between the open-chain aldehyde form and the more stable cyclic hemiacetal form. wikipedia.org This intramolecular nucleophilic addition of the hydroxyl group to the aldehyde carbonyl is a reversible process. masterorganicchemistry.comlibretexts.org The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of acid or base catalysts. rsc.org

The stability of the cyclic hemiacetal is largely attributed to the formation of a low-strain five- or six-membered ring. quora.comkhanacademy.org For many hydroxy aldehydes, the cyclic form predominates in solution. khanacademy.org This phenomenon, known as ring-chain tautomerism, is well-documented in carbohydrate chemistry, where sugars like glucose exist almost exclusively in their cyclic hemiacetal forms. khanacademy.orglibretexts.org Spectroscopic techniques, such as NMR and UV-Vis spectroscopy, are instrumental in studying this aldehyde-lactol tautomerization and determining the relative concentrations of each species at equilibrium. rsc.org

Transition to Acetal (B89532) Structures: Kinetic and Thermodynamic Aspects

The hemiacetal functionality of this compound can further react with an alcohol, typically in the presence of an acid catalyst, to form a more stable acetal. masterorganicchemistry.comlibretexts.org This reaction proceeds via the protonation of the hemiacetal hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by an alcohol molecule and deprotonation yields the acetal.

The formation of the acetal is a reversible reaction. To drive the equilibrium towards the acetal product, the water formed during the reaction is often removed, for example, by azeotropic distillation. Conversely, acetals can be hydrolyzed back to the corresponding aldehyde or ketone and alcohol by treatment with aqueous acid.

From a thermodynamic perspective, the formation of five- or six-membered cyclic hemiacetals is generally favored over their acyclic counterparts due to a less negative entropy change, as the reaction is intramolecular. quora.com The subsequent conversion to an acetal is also typically thermodynamically favorable, especially if water is removed from the system. Kinetically, the formation of both hemiacetals and acetals is often catalyzed by acid, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Derivatization Chemistry: Synthesis and Characterization of Novel Adducts and Functionalized Analogs

The inherent reactivity of the hemiacetal and carboxylic acid moieties in this compound allows for the synthesis of a diverse range of derivatives. These transformations are crucial for the development of novel pyrethroid analogs and for structure-activity relationship studies.

The esterification of the carboxylic acid group is a common derivatization strategy. nih.gov This reaction is typically carried out under acidic conditions with an alcohol, following the principles of Fischer esterification. nih.gov For instance, reaction with various alcohols in the presence of an acid catalyst, such as sulfuric acid or tosic acid, yields the corresponding esters. nih.gov These esterification reactions are equilibrium-driven, and often require the removal of water to achieve high yields. nih.gov

The hemiacetal functionality, being a masked aldehyde, provides another avenue for derivatization. It can be converted into a variety of adducts. For example, reaction with Wittig reagents can transform the aldehyde group (in equilibrium with the hemiacetal) into an alkene, leading to the synthesis of vinyl-substituted cyclopropane derivatives. This approach has been instrumental in creating a range of pyrethroid insecticides with modified side chains.

Furthermore, the hemiacetal can be oxidized to the corresponding lactone, a cyclic ester. This intramolecular transformation can be achieved using various oxidizing agents. The resulting lactone, known as biocartol, is a stable, bicyclic compound that serves as a precursor in certain pyrethroid syntheses.

The development of novel pyrethroids often involves the synthesis of monohalovinylated and dihalovinylated analogs. nih.govnih.gov These are typically prepared from derivatives of cis-caronaldehydic acid. For example, the synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid and (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid are key steps in the production of potent insecticides like cyfluthrin (B156107) and deltamethrin (B41696). nih.govnih.gov These transformations often involve the reaction of a suitable derivative of cis-caronaldehydic acid with a source of dihalocarbene or through a multi-step sequence involving olefination and halogenation reactions.

Below is a table summarizing some key derivatization reactions of this compound and its derivatives:

| Reactant(s) | Reagent(s) | Product Type | Significance |

| This compound, Alcohol | Acid catalyst (e.g., H₂SO₄) | Ester | Modification of the carboxylic acid moiety for SAR studies and synthesis of ester-based pyrethroids. |

| This compound | Oxidizing agent | Lactone (Biocartol) | Stable intermediate for pyrethroid synthesis. |

| Ester of cis-caronaldehydic acid | Wittig Reagent (e.g., Ph₃P=CH₂) | Vinyl-substituted cyclopropane | Introduction of diverse side chains for novel pyrethroid development. |

| Derivative of cis-caronaldehydic acid | Dihalocarbene precursor | Dihalovinylated cyclopropane | Synthesis of potent dihalopyrethroid insecticides. |

Intramolecular Cyclization and Ring-Opening Reactions

The strained three-membered ring of this compound and its derivatives makes them susceptible to a variety of intramolecular cyclization and ring-opening reactions, often triggered by thermal or acidic conditions.

Intramolecular Cyclization:

A prominent intramolecular reaction is the formation of a lactone from the hemiacetal, as mentioned earlier. This acid-catalyzed cyclization of the hydroxy acid leads to a stable five-membered lactone ring fused to the cyclopropane ring. youtube.com This process involves the nucleophilic attack of the hydroxyl group of the hemiacetal onto the protonated carboxylic acid. youtube.com

In the broader context of related cyclopropane-containing molecules, intramolecular radical cyclizations have also been explored. thieme-connect.deresearchgate.net While not specifically documented for this compound itself in the provided context, such reactions on analogous systems suggest potential pathways for forming more complex polycyclic structures. These reactions are often initiated by radical initiators and can proceed with high stereoselectivity. thieme-connect.de

Ring-Opening Reactions:

The cyclopropane ring in derivatives of cis-caronaldehydic acid can undergo ring-opening under certain conditions. For instance, in the biosynthesis of pyrethrins (B594832), the cyclopropane ring is formed via a cyclopropanation reaction. wikipedia.org Conversely, degradative pathways can involve the opening of this ring. While specific ring-opening reactions of the hemiacetal itself are not extensively detailed in the provided search results, the reactivity of the parent chrysanthemic acid provides insights. The vinylcyclopropane (B126155) moiety in chrysanthemic acid is known to undergo rearrangements and cleavage under various conditions. arkat-usa.org

Substituent effects can play a significant role in directing the course of ring-opening reactions. For example, the presence of specific functional groups can facilitate the cleavage of particular bonds within the cyclopropane ring.

The table below outlines key intramolecular cyclization and potential ring-opening reactions related to the cis-caronaldehydic acid framework:

| Starting Material | Conditions | Reaction Type | Product Type | Notes |

| This compound | Acid | Intramolecular Cyclization | Lactone (Biocartol) | Forms a stable bicyclic system. |

| Analogs with suitable radical precursors | Radical initiator | Intramolecular Radical Cyclization | Polycyclic compounds | Potential for creating complex molecular architectures. |

| Chrysanthemic acid derivatives | Various (e.g., light, heat) | Ring-Opening/Rearrangement | Various degradation products | Highlights the inherent reactivity of the vinylcyclopropane system. |

Mechanistic Investigations and Theoretical Chemistry of Cis Caronaldehydic Acid Hemiacetal

Detailed Reaction Mechanism Studies

The conversion of a molecule containing both an aldehyde and a carboxylic acid group, such as the open-chain precursor to cis-caronaldehydic acid hemiacetal, into a cyclic hemiacetal is a reversible process governed by equilibrium. libretexts.orglibretexts.org The stability of the resulting cyclic structure, particularly the favored formation of five- and six-membered rings, often drives the equilibrium toward the cyclic hemiacetal. khanacademy.orgrsc.org

Nucleophilic Addition Processes to Carbonyl Centers in Hemiacetal Formation

The core of hemiacetal formation is the nucleophilic attack of a hydroxyl group on an electrophilic carbonyl carbon. khanacademy.org In the intramolecular formation of this compound, the carboxylic acid's hydroxyl group acts as the nucleophile, attacking the aldehyde's carbonyl carbon. libretexts.org

The general mechanism proceeds as follows:

Nucleophilic Attack: The oxygen atom of the hydroxyl group attacks the partially positive carbonyl carbon of the aldehyde. khanacademy.org

Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl's pi bond, pushing the electrons onto the oxygen and forming a tetrahedral, zwitterionic intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added, positively charged hydroxyl group to the negatively charged oxygen of the original carbonyl group. This can occur via a "proton shuttle" mechanism involving solvent molecules like water. masterorganicchemistry.com

Under neutral or basic conditions, the alcohol is a weak nucleophile, but the reaction can still proceed. masterorganicchemistry.comyoutube.com The equilibrium generally favors the reactants unless a stable cyclic product, such as a five- or six-membered ring, can be formed. khanacademy.orgrsc.orgmasterorganicchemistry.com The formation of this compound, a cyclic structure, is thus an entropically favored process. rsc.org

Table 1: General Steps in Uncatalyzed Intramolecular Hemiacetal Formation

| Step | Description | Key Species |

|---|---|---|

| 1 | The hydroxyl group acts as a nucleophile. | Hydroxy-aldehyde |

| 2 | Nucleophilic attack on the carbonyl carbon. | Zwitterionic intermediate |

| 3 | Intramolecular proton transfer. | Cyclic hemiacetal |

Acid-Catalyzed Reaction Pathways and Proton Transfer Dynamics

The presence of an acid catalyst significantly accelerates hemiacetal formation. libretexts.orgwikipedia.org The mechanism under acidic conditions involves additional proton transfer steps, which increase the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

The acid-catalyzed pathway can be outlined as:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic and susceptible to attack by a weak nucleophile like an alcohol. libretexts.orgmasterorganicchemistry.compressbooks.pub

Nucleophilic Attack: The intramolecular hydroxyl group attacks the activated carbonyl carbon. libretexts.org

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the attacking hydroxyl group's oxygen, yielding the neutral cyclic hemiacetal. libretexts.orgmasterorganicchemistry.com

Proton transfer is a critical dynamic process in this mechanism. masterorganicchemistry.com Studies on similar systems show that proton transfer can be mediated by chains of water molecules, which act as a "proton shuttle." masterorganicchemistry.comrsc.org The transition state for this process often involves multiple solvent molecules, facilitating the movement of the proton. masterorganicchemistry.com The rate-determining step in some acid-catalyzed acetal (B89532) hydrolyses, a related reaction, has been identified as the formation of a carbocation, which is supported by the relationship between reaction rate and solvent acidity. masterorganicchemistry.com

Computational and Quantum Chemical Analysis

Theoretical chemistry provides powerful tools to investigate the structure, stability, and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations offer deep insights into the energetic landscapes of chemical reactions.

Ab Initio and Density Functional Theory (DFT) Studies on Conformational Stability and Reactivity

Ab initio and DFT calculations are employed to determine the relative stabilities of different conformers and to map the potential energy surface of a reaction. nih.govarxiv.org For molecules with flexible structures, identifying the global minimum energy conformer is crucial. nih.gov In the context of this compound, these methods can be used to:

Evaluate Reactivity: The reactivity of the hemiacetal, for instance, its propensity to revert to the open-chain form or undergo further reactions, can be assessed by calculating reaction barriers and transition state energies. ulpgc.es DFT calculations have been successfully used to study the energetics of proton transfer reactions, showing how factors like the dielectric constant of the environment and the proton affinity of donor/acceptor groups influence the reaction barrier. rsc.org

Table 2: Representative Relative Energies of Conformers from a DFT Study This table presents illustrative data based on typical DFT calculations for cyclic molecules to demonstrate the type of information obtained. Specific values for this compound would require dedicated computational studies.

| Conformer | B3LYP/6-31G(d,p) Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.00 |

| Twist-Boat | +5.5 |

| Boat | +6.9 |

| Half-Chair | +10.8 |

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

Molecular dynamics (MD) simulations provide a way to study the time evolution of a chemical system, offering insights into the dynamic processes of a reaction. nih.gov Ab initio MD (AIMD) simulations, which use quantum mechanical calculations to determine forces at each time step, are particularly powerful for studying reaction mechanisms.

For the formation of this compound, MD simulations can:

Characterize Reaction Intermediates: Simulations can reveal the structure and lifetime of transient species like zwitterions and protonated intermediates. nih.gov For example, AIMD simulations have been used to observe the spontaneous deprotonation of intermediates in aqueous solutions and the role of water in facilitating proton transfer through Grotthuss-style mechanisms. nih.gov

Visualize Transition States: By simulating the reaction path, it is possible to observe the dynamic nature of the transition state. rsc.org For proton transfer reactions mediated by water, simulations have shown semi-concerted processes where multiple protons move simultaneously, avoiding high-energy intermediates. rsc.org This level of detail is crucial for understanding how the solvent and the local environment influence the reaction pathway. acs.org

Advanced Applications in Organic Synthesis and Chemical Research

Chiral Pool Utilization and Stereoselective Transformations

The foundation of cis-caronaldehydic acid hemiacetal's utility lies in its identity as a chiral building block, derived from the naturally occurring monoterpene (+)-3-carene. nih.govmdpi.com This places it within the "chiral pool," a collection of readily available, enantiomerically pure compounds that serve as economical starting materials for the synthesis of complex chiral targets.

This compound as a Chiral Building Block in Complex Molecule Synthesis

The primary and most well-documented application of this compound as a chiral building block is in the synthesis of pyrethroid insecticides. researchgate.netresearchgate.net Its rigid, stereochemically defined cyclopropane (B1198618) core is a key structural motif in these potent neurotoxins. The synthesis of pyrethroids from this hemiacetal is a testament to its utility in constructing complex molecules where precise stereochemistry is crucial for biological activity.

While its application in the synthesis of other classes of complex molecules is less extensively documented in publicly available research, its origin from (+)-3-carene suggests its potential as a versatile starting material. For instance, (+)-3-carene itself has been utilized in the total synthesis of the complex diterpenoid (+)-ingenol, which has derivatives with significant anticancer activity. nih.gov Furthermore, derivatives of 3-carene (B45970) have been investigated for the synthesis of inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), a promising target for cancer therapy. mdpi.com These examples highlight the potential of the carene scaffold, and by extension intermediates like this compound, in the synthesis of diverse and complex bioactive molecules.

Development of Chiral Catalysts and Reagents Derived from the Compound

The development of chiral catalysts and reagents from readily available natural products is a significant area of research in asymmetric synthesis. nih.gov Monoterpenes, including pinenes, limonenes, and carenes, are particularly attractive starting materials for the synthesis of chiral ligands for asymmetric catalysis. nih.gov These ligands can be used to create catalysts for a variety of transformations, including hydrogen transfer, C-C bond formation, and hydrosilylation, often achieving high levels of enantioselectivity. nih.gov

While specific examples of chiral catalysts or reagents derived directly from this compound are not widely reported, its structural features make it a plausible candidate for such development. The presence of multiple functional groups (acid, aldehyde, and the cyclopropane ring) offers handles for modification and attachment to metal centers or organic scaffolds to create novel chiral ligands and catalysts. The broader research into chiral ligands from monoterpenes suggests a strong potential for the development of such reagents from this compound for use in stereoselective transformations. nih.govnih.gov

Precursor in Pyrethroid Insecticide Synthesis Research

The most significant and commercially relevant application of this compound is its role as a key intermediate in the synthesis of synthetic pyrethroid insecticides. researchgate.netresearchgate.net Pyrethroids are a major class of insecticides used in agriculture, public health, and veterinary medicine. nih.govnih.gov

Research on Synthetic Routes to Deltamethrin (B41696) and Related Compounds

This compound is a crucial precursor in the industrial synthesis of deltamethrin, one of the most potent and widely used pyrethroid insecticides. researchgate.netcmmcp.org The synthesis involves the conversion of the hemiacetal to the corresponding cis-chrysanthemic acid derivative, which is then esterified with a cyanohydrin to yield the final deltamethrin molecule. The stereochemistry of the cyclopropane ring, inherited from the chiral hemiacetal, is essential for the high insecticidal activity of deltamethrin. Research in this area has focused on optimizing the synthetic routes to improve yield and enantiomeric purity. nih.gov

| Pyrethroid Insecticide | Relationship to this compound |

| Deltamethrin | Key chiral precursor for the synthesis of the cyclopropane moiety. |

| Permethrin | A related pyrethroid whose synthesis can also utilize intermediates derived from the carene family. |

Exploration of Pathways to Cypermethrin (B145020) Analogs

Similar to deltamethrin, cypermethrin and its various isomers are important pyrethroid insecticides whose synthesis relies on a chiral cyclopropane carboxylic acid core. nih.govcmmcp.org Research has explored synthetic pathways to cypermethrin analogs starting from intermediates derived from (+)-3-carene, including this compound. researchgate.net The ability to access this key chiral building block allows for the synthesis of a range of cypermethrin analogs with varying stereochemistries, enabling studies on structure-activity relationships and the development of more selective and effective insecticides.

Contribution to the Synthesis of Other Therapeutically and Industrially Relevant Organic Molecules

While the primary application of this compound is in the insecticide field, the broader family of compounds derived from its precursor, (+)-3-carene, has shown promise in the synthesis of other valuable organic molecules. mdpi.commdpi.com

Research into the chemical transformations of 3-carene has led to the synthesis of a variety of bioactive compounds. mdpi.com For example, derivatives of 3-caren-5-one, which can be synthesized from 3-carene, have been investigated as antifungal agents. mdpi.comnih.govresearchgate.net Specifically, a series of (Z)- and (E)-3-caren-5-one oxime sulfonates have been synthesized and shown to exhibit significant antifungal activity against various plant pathogens. mdpi.comnih.gov

Furthermore, as mentioned earlier, derivatives of (+)-3-carene have been used to create inhibitors of the DNA repair enzyme TDP1, which has therapeutic potential in cancer treatment. mdpi.com These studies demonstrate the value of the chiral scaffold provided by (+)-3-carene in the development of new therapeutic agents. Although direct synthesis from this compound for these specific applications is not detailed, its position as a key chiral intermediate from the same starting material underscores its potential contribution to the synthesis of a wider range of biologically active molecules beyond pyrethroids.

The industrial relevance of this compound is currently tied to the production of high-value pyrethroid insecticides. wikipedia.org Its synthesis is a critical step in the value chain of these agrochemicals, which represent a significant portion of the global insecticide market. nih.govnih.gov

Environmental and Atmospheric Chemistry Research Aspects

Formation and Transformation in Atmospheric Oxidation Processes

The genesis of cis-caronaldehydic acid hemiacetal in the atmosphere is intrinsically linked to the oxidation of biogenic volatile organic compounds (BVOCs), particularly monoterpenes. These processes are fundamental to understanding the formation of atmospheric aerosols.

Monoterpenes, emitted in vast quantities by vegetation, are highly reactive in the troposphere. Their reaction with ozone (O₃), known as ozonolysis, is a significant atmospheric process that leads to the formation of a wide array of lower volatility products. jmaterenvironsci.commurdoch.edu.auresearchgate.net The ozonolysis of the monoterpene Δ³-carene, which features an endocyclic double bond, is a key pathway for the formation of caronaldehyde. copernicus.orgcopernicus.org

The reaction proceeds via the Criegee mechanism, where ozone attacks the double bond, forming an unstable primary ozonide that quickly decomposes into a carbonyl compound and a Criegee intermediate. murdoch.edu.auresearchgate.net For Δ³-carene, this decomposition leads to the formation of caronaldehyde. Research has determined that the yield of caronaldehyde from the ozonolysis of Δ³-carene is approximately 0.06 ± 0.02. copernicus.org In contrast, the reaction of Δ³-carene with the hydroxyl radical (OH) during the daytime produces a significantly higher yield of caronaldehyde, at 0.30 ± 0.05. copernicus.org

These first-generation products, like caronaldehyde, can undergo further reactions. The presence of a carboxylic acid group and an aldehyde functional group in the same molecule allows for intramolecular reactions. Specifically, the hydroxyl group of the carboxylic acid can attack the aldehyde carbonyl, leading to the formation of a cyclic hemiacetal, such as this compound. masterorganicchemistry.comlibretexts.org This intramolecular cyclization is a common phenomenon, especially when it results in the formation of stable five- or six-membered rings. libretexts.orgwikipedia.org

Table 1: Investigated Ozonolysis and Photooxidation Products of Δ³-carene

| Precursor | Oxidant | Product | Reported Yield |

|---|---|---|---|

| Δ³-carene | O₃ (Ozone) | Caronaldehyde | 0.06 ± 0.02 copernicus.org |

| Δ³-carene | OH (Hydroxyl Radical) | Caronaldehyde | 0.30 ± 0.05 copernicus.org |

Secondary Organic Aerosols (SOA) constitute a significant fraction of atmospheric particulate matter and are formed from the oxidation of volatile organic compounds. researchgate.netcopernicus.org Products of monoterpene ozonolysis, such as caronaldehyde, play a crucial role in this process due to their reduced volatility compared to their parent compounds. copernicus.orgcaltech.edu

The formation of SOA involves the partitioning of these low-volatility compounds from the gas phase to the aerosol phase. caltech.edu However, recent studies suggest that the amount of SOA formed often exceeds what can be explained by partitioning alone. caltech.edu This indicates that chemical reactions occurring within the aerosol phase are significant contributors to SOA mass. caltech.edunih.gov

Environmental Degradation Pathways of Related Chemical Structures

The persistence of any chemical compound in the environment is determined by its susceptibility to various degradation processes. For structures related to this compound, these pathways include hydrolysis, photodegradation, and biological breakdown.

Hemiacetals exist in equilibrium with their parent aldehyde and alcohol, and this equilibrium can be influenced by environmental conditions. wikipedia.org The hydrolysis of a hemiacetal back to its constituent functional groups is a fundamental degradation pathway. This reaction is readily catalyzed by the presence of acid. orgoreview.comyoutube.comyoutube.com

The mechanism for acid-catalyzed hydrolysis involves several steps:

Protonation of the ether oxygen, which turns the alkoxy group into a good leaving group. youtube.comyoutube.com

Cleavage of the carbon-oxygen bond, releasing the alcohol molecule and forming a protonated carbonyl group (an oxonium ion). chemistrysteps.com

Deprotonation of the oxonium ion by a water molecule to yield the final aldehyde or ketone. orgoreview.comchemistrysteps.com

In atmospheric aerosols, which can be acidic, this acid-catalyzed hydrolysis can reverse the formation of hemiacetal structures, impacting the composition and volatility of the aerosol particles. masterorganicchemistry.com

Photodegradation, or the breakdown of molecules by light, is another critical atmospheric process. While specific data on the photodegradation of this compound is limited, the degradation of related structures provides insight. Cyclopropane (B1198618) rings, present in the caronaldehyde structure, can undergo ring-opening reactions under photoredox conditions. acs.org Furthermore, other components of atmospheric aerosols, such as nitro-polycyclic aromatic hydrocarbons, are known to degrade via photolysis, breaking down into smaller, more common acids like formic and acetic acid. copernicus.org It is plausible that complex molecules like this compound would also be susceptible to photodegradation, breaking down into smaller, more oxidized fragments over time.

Beyond atmospheric chemical reactions, the environmental fate of organic compounds is heavily influenced by biological degradation. Microorganisms in soil and water possess a vast array of enzymes capable of breaking down complex organic molecules. youtube.com

Biological Degradation: The degradation of hemiacetals in biological systems would likely proceed via hydrolysis to the parent aldehyde and alcohol. youtube.com The resulting aldehyde, in this case, a derivative of caronaldehyde, can then be metabolized by microorganisms. Bacteria, for instance, are known to degrade aldehydes like acetaldehyde (B116499) by oxidizing them to the corresponding carboxylic acid (acetate), which is then converted to acetyl-CoA and enters central metabolic pathways like the tricarboxylic acid (TCA) cycle. essex.ac.uk Enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases are key to these transformations. essex.ac.ukwikipedia.org The degradation of complex cyclic compounds, such as isomers of hexachlorocyclohexane, by soil bacteria has been well-documented, demonstrating the capacity of microbial communities to break down persistent cyclic structures through specific enzymatic pathways. nih.gov

Non-Biological Degradation: Non-biological degradation pathways, other than the hydrolysis and photodegradation discussed previously, can also contribute to the breakdown of organic compounds. In atmospheric chemistry, radical-initiated oxidation is a primary driver of degradation. copernicus.org Alkoxy radicals, which are key intermediates in atmospheric oxidation, can undergo fragmentation or isomerization, leading to a cascade of products with varying volatilities and structures. mit.edu Mechanistic experiments on related compounds have shown that processes involving hemiacetal intermediates can be part of catalytic cycles for oxidation. acs.org Polysaccharides, which are polymers linked by glycosidic bonds (a type of acetal), are formed from hemiacetal precursors and are fundamental biopolymers, highlighting the relevance of this functionality in natural systems. mdpi.com The degradation of these complex biopolymers in the environment is a critical part of the carbon cycle. nih.gov

Analytical Methodologies for Research Characterization of Cis Caronaldehydic Acid Hemiacetal

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the structural elucidation of cis-caronaldehydic acid hemiacetal, providing detailed insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure and relative stereochemistry of this compound. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts, integration, and coupling constants of the proton signals are diagnostic. The protons of the cyclopropane (B1198618) ring, being in a strained environment, typically appear at characteristic upfield shifts. The proton on the carbon bearing the hydroxyl group (the hemiacetal proton) would exhibit a distinct chemical shift, and its coupling to adjacent protons would help to confirm the connectivity. The relative stereochemistry of the substituents on the cyclopropane ring can be determined through Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space.

¹³C NMR spectroscopy provides information on all the carbon atoms in the molecule. The chemical shifts of the carbonyl carbon in the carboxylic acid, the hemiacetal carbon, and the carbons of the cyclopropane ring are key identifiers. The number of signals confirms the number of unique carbon environments, which is consistent with the proposed structure.

Illustrative ¹H NMR Data for this compound

| Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Cyclopropane) | 0.8 - 1.5 | Multiplet | - |

| H (Cyclopropane) | 1.5 - 2.0 | Multiplet | - |

| H-C(OH) | 4.5 - 5.5 | Doublet | 3-5 |

| OH (Hemiacetal) | 2.0 - 4.0 | Broad Singlet | - |

| OH (Carboxylic Acid) | 10.0 - 12.0 | Broad Singlet | - |

Illustrative ¹³C NMR Data for this compound

| Carbon Assignment | Illustrative Chemical Shift (δ, ppm) |

| C (Cyclopropane) | 15 - 35 |

| C (Hemiacetal) | 90 - 105 |

| C=O (Carboxylic Acid) | 170 - 185 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

The IR spectrum of this compound would be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group, often overlapping with the C-H stretching bands. A strong, sharp absorption band around 1700-1750 cm⁻¹ would confirm the presence of the carbonyl (C=O) group of the carboxylic acid. Additionally, a distinct absorption for the O-H stretch of the hemiacetal hydroxyl group would be expected around 3200-3600 cm⁻¹.

Illustrative IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Illustrative Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1750 |

| Hemiacetal | O-H Stretch | 3200 - 3600 (broad) |

| Alkyl | C-H Stretch | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for a molecule like this compound would include the loss of a water molecule (H₂O) from the hemiacetal and carboxylic acid groups, as well as the loss of carbon dioxide (CO₂) from the carboxylic acid. The cleavage of the cyclopropane ring can also lead to characteristic fragment ions.

Illustrative HRMS Data for this compound

| Ion | Description | Illustrative m/z |

| [M+H]⁺ | Protonated Molecular Ion | Calculated Exact Mass + 1.0078 |

| [M-H₂O+H]⁺ | Loss of Water | Calculated Exact Mass - 17.0027 |

| [M-CO₂+H]⁺ | Loss of Carbon Dioxide | Calculated Exact Mass - 43.9898 |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of this compound, a derivatization step is often necessary to increase its volatility and thermal stability. A common approach is silylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.

The derivatized sample is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak, allowing for positive identification.

Illustrative GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| GC Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the isolation, purification, and quantification of this compound. Due to the presence of the polar carboxylic acid and hydroxyl groups, reversed-phase HPLC is a suitable method.

In this mode, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form. The compound is detected as it elutes from the column using a UV detector, as the carbonyl group exhibits some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). HPLC allows for the accurate quantification of the compound by comparing its peak area to that of a known standard.

Illustrative HPLC Parameters for this compound

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or Mass Spectrometer |

| Injection Volume | 10 µL |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cis-caronaldehydic acid hemiacetal, and how can purity be verified?

- Methodological Answer : Synthesis typically involves ozonolysis of 1R-cis-chrysanthemic acid derivatives, followed by cyclization under acidic conditions. Key solvents include acetone or ethyl acetate due to the compound’s limited water solubility . Purity verification requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ ~210–230 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Melting point analysis (113–115°C) serves as a preliminary purity check .

Q. Which spectroscopic techniques are most effective for characterizing cis-caronaldehydic acid hemiacetal?

- Methodological Answer :

- ¹H NMR : Identify characteristic signals for the hemiacetal proton (δ 4.5–5.5 ppm) and methyl groups (δ 1.0–1.5 ppm).

- IR Spectroscopy : Confirm the presence of hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 142.15 (C₇H₁₀O₃) validates the molecular formula .

Q. How does solubility impact experimental design for this compound?

- Methodological Answer : The compound’s insolubility in water necessitates organic solvents (e.g., acetone, ethyl acetate) for reactions. For aqueous-phase studies, employ co-solvents like DMSO (≤10% v/v) to enhance solubility. Pre-screen solvents via phase diagrams to avoid precipitation during kinetic studies .

Advanced Research Questions

Q. What mechanistic insights explain the acid-catalyzed formation of cis-caronaldehydic acid hemiacetal?

- Methodological Answer : Acid catalysis facilitates hemiacetal formation via protonation of the carbonyl oxygen, increasing electrophilicity for nucleophilic attack by the hydroxyl group. The process follows an A-N⁺ (acid-catalyzed nucleophilic addition) mechanism, forming a tetrahedral intermediate stabilized by resonance. Base catalysis is ineffective due to deprotonation of the hydroxyl group, reducing nucleophilicity .

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

- Methodological Answer :

- Step 1 : Replicate experiments using standardized buffers (pH 2–12) and monitor degradation via HPLC.

- Step 2 : Perform Arrhenius analysis (25–60°C) to assess activation energy differences.

- Step 3 : Cross-reference with computational models (e.g., DFT calculations) to identify pH-sensitive functional groups. Contradictions often arise from trace metal impurities or solvent polarity effects .

Q. What strategies improve the reproducibility of cis-caronaldehydic acid hemiacetal synthesis across labs?

- Methodological Answer :

- Standardize Reagents : Use anhydrous solvents and high-purity 1R-cis-chrysanthemic acid (≥99%, verified by chiral HPLC).

- Control Reaction Parameters : Maintain strict temperature (0–5°C during ozonolysis) and inert atmosphere (N₂/Ar).

- Documentation : Adhere to Beilstein Journal guidelines for experimental reporting, including raw NMR spectra and HPLC chromatograms in supplementary materials .

Q. How can computational modeling predict the reactivity of cis-caronaldehydic acid hemiacetal in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density around the hemiacetal oxygen.

- MD Simulations : Simulate solvent interactions (e.g., acetone vs. benzene) to predict solvation effects on reaction pathways.

- Transition State Analysis : Identify steric hindrance from the bicyclic structure (3-oxabicyclo[3.1.0]hexan-2-one) that may limit nucleophilic access .

Q. What comparative studies differentiate cis-caronaldehydic acid hemiacetal from analogous bicyclic hemiacetals?

- Methodological Answer :

- Structural Analysis : Compare X-ray crystallography data to assess ring strain and hydrogen-bonding patterns.

- Reactivity Profiling : Test nucleophilic substitution rates with Grignard reagents or reducing agents (e.g., NaBH₄).

- Thermodynamic Studies : Measure ΔH of acetal formation via calorimetry to evaluate stability relative to non-bicyclic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.